molecular formula C14H13BrN2O2S B2894095 (4-Bromophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2198166-68-4

(4-Bromophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2894095
CAS RN: 2198166-68-4
M. Wt: 353.23
InChI Key: QYVMOCLSFQDQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-Bromophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound. The exact description of this compound is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Bromophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Structural and Synthetic Studies

  • Isomorphism in Heterocyclic Analogs : Isomorphous structures related to heterocyclic compounds, showcasing the chlorine-methyl exchange rule and the challenges in detecting isomorphism due to disorder, highlight the importance of structural analysis in chemical research (Rajni Swamy et al., 2013).

  • Organotin(IV) Complexes : Synthesis and characterization of organotin(IV) complexes derived from semicarbazone and thiosemicarbazones, showing potential antibacterial activities and drug applications, demonstrate the relevance of such compounds in medicinal chemistry (Singh et al., 2016).

Biological and Pharmaceutical Research

  • Antimicrobial Activity : The synthesis and evaluation of antimicrobial activities of pyrazoline derivatives, suggesting the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2012).

  • DFT and Docking Studies : Density Functional Theory (DFT) and docking studies on thiazolyl and thiophene derivatives reveal insights into structural optimization, bonding features, and antibacterial activity, highlighting the potential of computational methods in drug discovery (Shahana & Yardily, 2020).

  • Antioxidant Properties : Investigation of antioxidant properties of phenylmethanone derivatives, indicating their potential as effective antioxidants and radical scavengers, which could be beneficial in pharmaceutical applications (Çetinkaya et al., 2012).

Advanced Materials and Imaging

  • Low-Cost Emitters : The synthesis of imidazo[1,5-a]pyridine derivatives for the development of low-cost luminescent materials, showcasing the potential of such compounds in creating advanced materials with specific optical properties (Volpi et al., 2017).

  • PET Imaging Agents : Synthesis of PET imaging agents for potential use in diagnosing Parkinson's disease, illustrating the role of chemical synthesis in developing diagnostic tools for neurological conditions (Wang et al., 2017).

Mechanism of Action

Target of Action

The compound “(4-Bromophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” is a complex molecule that likely interacts with multiple targetsFor instance, the thiazole ring is known to be present in many potent biologically active compounds . Similarly, pyrrolidine derivatives have been associated with a wide range of biological activities .

Mode of Action

Thiazole derivatives have been reported to exhibit a broad range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Pyrrolidine derivatives also show diverse biological activities . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to modulation of their activity.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if it interacts with enzymes involved in oxidative stress, it could influence the production of reactive oxygen species . If it targets neurotransmitter receptors, it could modulate neuronal signaling pathways.

Pharmacokinetics

The compound’s solubility and molecular weight could influence its bioavailability and distribution within the body

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with thiazole and pyrrolidine derivatives , the compound could potentially exert diverse effects, from modulating oxidative stress to altering neuronal signaling.

properties

IUPAC Name

(4-bromophenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2S/c15-11-3-1-10(2-4-11)13(18)17-7-5-12(9-17)19-14-16-6-8-20-14/h1-4,6,8,12H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVMOCLSFQDQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.